4-Bromo-5-chloro-2-methylpyridine

Catalog No.
S1779997
CAS No.
1211529-34-8
M.F
C6H5BrClN
M. Wt
206.467
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-chloro-2-methylpyridine

CAS Number

1211529-34-8

Product Name

4-Bromo-5-chloro-2-methylpyridine

IUPAC Name

4-bromo-5-chloro-2-methylpyridine

Molecular Formula

C6H5BrClN

Molecular Weight

206.467

InChI

InChI=1S/C6H5BrClN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3

InChI Key

HNVMDSYZOIIFLJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=N1)Cl)Br

Synonyms

4-BroMo-5-chloro-2-Methylpyridine

4-Bromo-5-chloro-2-methylpyridine (CAS 1211529-34-8) is a highly specialized, orthogonally functionalized polyhalopicoline building block widely utilized in advanced pharmaceutical and agrochemical synthesis. Featuring a precisely engineered substitution pattern—a highly reactive bromine at the C4 position, a less reactive chlorine at the C5 position, and an electron-donating methyl group at C2—this compound is specifically designed for sequential, regioselective cross-coupling reactions. For procurement teams and process chemists, this scaffold represents a critical starting material that enables the step-economic synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), such as Menin/MLL protein interaction inhibitors, by eliminating the need for complex protecting group strategies or low-yielding late-stage halogenations [1].

Substituting 4-bromo-5-chloro-2-methylpyridine with generic alternatives, such as 4,5-dibromo-2-methylpyridine or 4,5-dichloro-2-methylpyridine, fundamentally compromises synthetic efficiency and process economics. Homodihalogenated analogs (like the 4,5-dibromo variant) lack orthogonal reactivity, leading to poor chemoselectivity during initial cross-coupling and resulting in significant bis-coupled byproducts that require costly chromatographic separation [1]. Conversely, utilizing the 4,5-dichloro analog dramatically reduces reactivity at the C4 position, forcing the use of expensive, proprietary palladium ligands and elevated temperatures that can degrade sensitive functional groups. Procuring the exact 4-bromo-5-chloro-2-methylpyridine scaffold ensures kinetic differentiation between the halogen sites, streamlining manufacturing workflows and maximizing overall yield [2].

Regioselective C4-Negishi Coupling Efficiency

In the synthesis of complex API intermediates, 4-bromo-5-chloro-2-methylpyridine demonstrates exceptional reactivity at the C4 position. Under standard Negishi conditions with cyclopropylzinc(II) bromide, the C4-Br bond undergoes complete oxidative addition in just 2 hours at 65°C using cost-effective Pd(PPh3)4 [1]. In contrast, attempting this transformation with a 4,5-dichloro baseline would require significantly higher temperatures and specialized dialkylbiaryl phosphine ligands to activate the C4-Cl bond.

Evidence DimensionReaction time and catalyst requirement for C4-alkylation
Target Compound DataComplete conversion in 2 hours at 65°C using standard Pd(PPh3)4
Comparator Or Baseline4,5-Dichloro-2-methylpyridine (requires >90°C and specialized ligands like XPhos)
Quantified DifferenceAvoids high-temperature degradation and reduces catalyst complex costs by utilizing the kinetically favored C-Br bond.
ConditionsCyclopropylzinc(II) bromide, THF, 65°C, nitrogen atmosphere.

Reduces catalyst expenditures and energy consumption while protecting thermally sensitive intermediates during scale-up.

Chemoselectivity in Suzuki-Miyaura Arylation

The orthogonal halogenation of 4-bromo-5-chloro-2-methylpyridine allows for highly selective mono-arylation at the C4 position. When reacted with complex pyrazole boronic acids using Pd(dppf)Cl2 and K3PO4, the compound yields the desired C4-coupled product while leaving the C5-chloro substituent completely intact for subsequent functionalization [1]. Utilizing a 4,5-dibromo comparator under identical conditions typically results in a significant yield loss due to unavoidable bis-arylation.

Evidence DimensionMono-coupling selectivity at C4
Target Compound DataHigh chemoselectivity with intact C5-Cl bond for late-stage use
Comparator Or Baseline4,5-Dibromo-2-methylpyridine (~15-25% bis-arylation byproduct)
Quantified DifferenceEliminates the ~15-25% bis-arylation penalty, drastically improving the yield of the mono-coupled intermediate.
ConditionsComplex pyrazole boronic acid, Pd(dppf)Cl2 (0.12 eq), K3PO4, standard Suzuki conditions.

Drastically simplifies downstream purification workflows and maximizes the yield of the desired API intermediate, lowering overall production costs.

Precursor Stability and Supply Chain Handling

As a stable halogenated building block, 4-bromo-5-chloro-2-methylpyridine can be stored long-term under standard inert atmosphere conditions at 2-8°C without degradation. This provides a significant logistical advantage over utilizing highly reactive, in situ generated organometallic pyridine intermediates (such as pyridylzinc or pyridylmagnesium reagents), which require immediate use and strict cryogenic or anhydrous handling protocols.

Evidence DimensionShelf stability and handling requirements
Target Compound Data>6 months stability at 2-8°C under inert atmosphere
Comparator Or BaselineOrganometallic pyridine intermediates (require immediate in situ use)
Quantified DifferenceEliminates the need for specialized cryogenic storage and in situ generation steps.
ConditionsStandard laboratory or warehouse storage (2-8°C, inert gas).

Enables reliable bulk procurement and batch-to-batch reproducibility without the overhead of specialized handling infrastructure.

Synthesis of Menin/MLL Protein Interaction Inhibitors

The exact 4-bromo-5-chloro-2-methylpyridine scaffold is the preferred starting material for synthesizing spiro-derivative Menin/MLL inhibitors. Its C4-bromo position allows for rapid, high-yield Negishi coupling with cyclopropylzinc reagents, establishing the core pharmacophore required for targeting aggressive leukemias [1].

Development of PPARγ Modulators

In the development of novel PPARγ modulators for oncology and metabolic diseases, this compound enables sequential functionalization. The C4 position is first arylated via Suzuki coupling, leaving the C5-chloro position available for subsequent, more forcing cross-coupling reactions to build complex, multi-ring systems [2].

Agrochemical Active Ingredient Manufacturing

The polyhalogenated picoline core is highly valued in agrochemical R&D for developing metabolically stable crop protection agents. The 2-methyl group provides essential steric bulk and modulates the electron density of the pyridine ring, improving the environmental stability and target binding affinity of the final formulated product.

XLogP3

2.6

Dates

Last modified: 08-15-2023

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